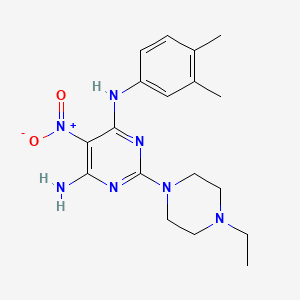
anthracene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene-1-carbonitrile, also known as 9-anthracenecarbonitrile, is an aromatic organic compound with the molecular formula C15H9N. It is a derivative of anthracene, which consists of three fused benzene rings, and features a cyano group (-CN) attached to the first carbon of the anthracene structure. This compound is known for its photophysical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anthracene-1-carbonitrile can be synthesized through several methods. One common approach involves the dehydration of 9-anthraldehyde oxime using triphenylphosphine dibromide and potassium carbonate in acetonitrile at room temperature. This method yields this compound with high efficiency (96% yield) .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar dehydration reactions. The choice of reagents and conditions may vary to optimize yield and purity, but the fundamental principles remain consistent with laboratory-scale methods.
Chemical Reactions Analysis
Types of Reactions: Anthracene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene-1-amine.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
Anthracene-1-carbonitrile has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in drug development, particularly for its photophysical properties.
Mechanism of Action
The mechanism of action of anthracene-1-carbonitrile is primarily related to its photophysical properties. When exposed to light, it can undergo photoinduced electron transfer, fluorescence, and phosphorescence. These properties make it useful in applications such as light harvesting and molecular sensing .
Comparison with Similar Compounds
- 9-Anthracenemethanol
- 9-Anthracenecarboxaldehyde
- 9-Anthracenecarboxylic acid
- 9-Cyanoanthracene
Comparison: Anthracene-1-carbonitrile is unique due to the presence of the cyano group, which significantly influences its electronic properties and reactivity. Compared to other anthracene derivatives, it exhibits distinct photophysical behavior, making it particularly valuable in applications requiring specific light absorption and emission characteristics .
Properties
CAS No. |
3752-42-9 |
|---|---|
Molecular Formula |
C15H9N |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
anthracene-1-carbonitrile |
InChI |
InChI=1S/C15H9N/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-9H |
InChI Key |
WVAHKIQKDXQWAR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C#N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C#N |
| 3752-42-9 | |
Synonyms |
1-anthracenecarbonitrile 1-anthranoylnitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5,7-Dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,11,15(19),16-heptaen-17-olate](/img/structure/B1231940.png)
![4-[[[2-(4-Methoxyphenyl)-3-thiazolidinyl]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1231941.png)

![2-(4-Morpholinyl)-5-(1-piperidinylsulfonyl)benzoic acid [2-[2-(4-fluorophenyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1231943.png)
![N,N-diethyl-2-[[7-[(4-methoxyphenyl)methyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio]acetamide](/img/structure/B1231944.png)

![3,5-Dimethyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxylic acid (4-methylphenyl) ester](/img/structure/B1231950.png)
![N-(3-methoxyphenyl)-2-[(4-oxo-3-propyl-2-quinazolinyl)thio]-2-phenylacetamide](/img/structure/B1231951.png)

